

# Spectroscopic Profile of Piperidine-1-carboxylic Acid: A Technical Guide

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## Compound of Interest

Compound Name: Piperidine-1-carboxylic Acid

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An In-depth Technical Guide on the Spectroscopic Data (NMR, IR, MS) of **Piperidine-1-carboxylic Acid** for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the spectroscopic properties of **Piperidine-1-carboxylic acid** (also known as N-carboxypiperidine). Due to the limited availability of published experimental spectra for this specific compound, this guide presents a combination of predicted data and experimental data from the closely related parent compound, piperidine, to offer a robust analytical profile. This document is intended to serve as a valuable resource for the identification, characterization, and quality control of **Piperidine-1-carboxylic acid** and its derivatives in a research and development setting.

## Chemical Structure and Properties

**Piperidine-1-carboxylic acid** possesses a piperidine ring N-substituted with a carboxylic acid group. This structure imparts both basic (piperidine nitrogen) and acidic (carboxylic acid) functionalities.

Molecular Formula:  $C_6H_{11}NO_2$  Molecular Weight: 129.16 g/mol

## Spectroscopic Data

The following sections detail the expected and illustrative spectroscopic data for **Piperidine-1-carboxylic acid**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. While experimental spectra for **Piperidine-1-carboxylic acid** are not readily available in the public domain, the following tables provide predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR chemical shifts. For illustrative purposes, experimental data for the parent compound, piperidine, is also included.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Table 1: Predicted  $^1\text{H}$  NMR Data for **Piperidine-1-carboxylic Acid**

Protons	Chemical Shift (ppm)	Multiplicity	Integration
H2, H6 (axial & equatorial)	3.4 - 3.6	Multiplet	4H
H3, H5 (axial & equatorial)	1.6 - 1.8	Multiplet	4H
H4 (axial & equatorial)	1.5 - 1.7	Multiplet	2H
COOH	> 10	Broad Singlet	1H

Note: Predicted values are based on standard chemical shift increments and may vary depending on the solvent and experimental conditions.

Table 2: Predicted  $^{13}\text{C}$  NMR Data for **Piperidine-1-carboxylic Acid**

Carbon	Chemical Shift (ppm)
C=O	155 - 160
C2, C6	45 - 50
C3, C5	25 - 30
C4	23 - 28

Note: Predicted values are based on computational models and comparison with similar structures.

Table 3: Experimental NMR Data for Piperidine (Illustrative Analogue)

Spectrum	Nucleus	Chemical Shift (ppm)	Multiplicity
<sup>1</sup> H NMR (in CDCl <sub>3</sub> )	H2, H6	~2.79	Multiplet
H3, H4, H5	1.51 - 1.58	Multiplet	
NH	~2.04	Singlet	
<sup>13</sup> C NMR (in CDCl <sub>3</sub> )	C2, C6	~47.7	
C3, C5	~27.2		
C4	~25.2		

Source: ChemicalBook, PubChem.[\[1\]](#)[\[2\]](#)[\[3\]](#)

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **Piperidine-1-carboxylic acid** is expected to show characteristic absorptions for the carboxylic acid and the piperidine ring.

Table 4: Expected and Illustrative IR Absorption Bands

Functional Group	Expected Wavenumber (cm <sup>-1</sup> ) for Piperidine-1-carboxylic Acid	Illustrative Wavenumber (cm <sup>-1</sup> ) for Piperidine[4]	Vibration Mode
O-H (Carboxylic Acid)	2500-3300 (broad)	-	Stretching
C-H (Aliphatic)	2850-2950	2800-3000	Stretching
C=O (Carboxylic Acid)	1700-1725	-	Stretching
N-H	-	3287	Stretching
C-N	1180-1250	1100-1350	Stretching
C-O	1210-1320	-	Stretching

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **Piperidine-1-carboxylic acid**, electrospray ionization (ESI) is a suitable technique.

Table 5: Expected Mass Spectrometry Data for **Piperidine-1-carboxylic Acid**

Ionization Mode	Ion	m/z (expected)
Positive ESI	[M+H] <sup>+</sup>	130.08
Negative ESI	[M-H] <sup>-</sup>	128.07

Illustrative Fragmentation: The mass spectrum of the parent compound, piperidine, shows a molecular ion peak at m/z 85 and a base peak at m/z 84, corresponding to the loss of a hydrogen atom.[5] Fragmentation of **Piperidine-1-carboxylic acid** is expected to involve the loss of CO<sub>2</sub> (44 Da) from the deprotonated molecule or the loss of the carboxyl group.

## Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above.

## NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ , or  $\text{D}_2\text{O}$ ).
- Data Acquisition:
  - $^1\text{H}$  NMR: Acquire the spectrum using a 400 MHz or higher field NMR spectrometer. Typical parameters include a  $30^\circ$  pulse width, a relaxation delay of 1-2 seconds, and 16-64 scans.
  - $^{13}\text{C}$  NMR: Acquire the proton-decoupled spectrum. Typical parameters include a  $30\text{-}45^\circ$  pulse width, a relaxation delay of 2 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
- Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

## FT-IR Spectroscopy

- Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press it into a transparent disk. For ATR, place the solid sample directly on the ATR crystal.
- Background Collection: Record a background spectrum of the empty sample holder (or pure KBr pellet/clean ATR crystal).
- Sample Analysis: Record the spectrum of the sample. The instrument software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

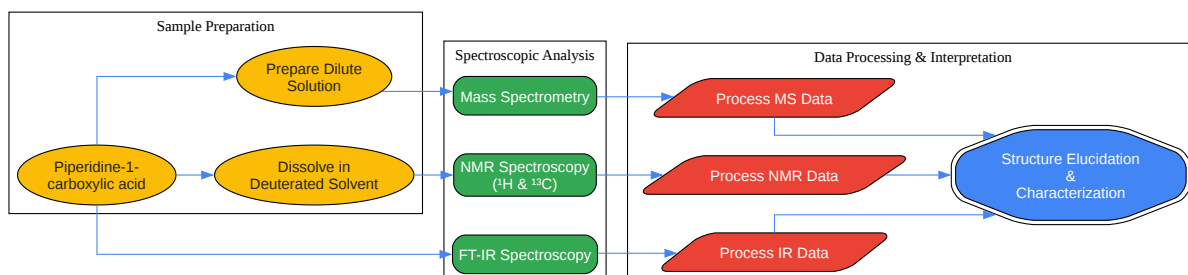
## Mass Spectrometry

- Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or water.

- Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.
- Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate. Acquire spectra in both positive and negative ion modes over a suitable mass range (e.g.,  $m/z$  50-500).

## Visualizations

The following diagrams illustrate the structure and a general workflow for the spectroscopic analysis of **Piperidine-1-carboxylic acid**.



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## References

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